8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-6-4-5-16(23)13-17)25(3)22(31)27(20(18)30)8-7-26-9-11-32-12-10-26/h4-6,13H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYVEQHHJNPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN5O2 |
| Molecular Weight | 345.80 g/mol |
| CAS Number | 893367-05-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may act as a modulator of various enzymes and receptors involved in cellular signaling pathways.
Potential Targets:
- Serotonin Receptors: Studies indicate that derivatives of imidazo[2,1-f]purine can exhibit affinity for serotonin receptors (5-HT) which are crucial in mood regulation and anxiety disorders .
- Phosphodiesterases (PDEs): The compound may inhibit PDE4B and PDE10A enzymes, which play significant roles in the degradation of cyclic nucleotides (cAMP and cGMP), thus influencing various physiological processes such as inflammation and neuroprotection .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Antidepressant Activity
In vivo studies have shown that certain derivatives exhibit significant antidepressant-like effects in animal models. For instance, a related compound demonstrated greater efficacy than standard anxiolytic medications like diazepam in forced swim tests (FST) in mice . This suggests potential therapeutic applications in treating depression and anxiety disorders.
Antitumor Activity
Preliminary investigations into the cytotoxic effects of related imidazo[2,1-f]purine compounds have indicated promising antitumor properties. A study highlighted the cytotoxic effects against cancer cell lines, supporting further exploration into their use as anticancer agents .
Case Studies and Research Findings
Several studies have been conducted to elucidate the pharmacological profile of this compound:
-
Study on Antidepressant Effects:
- Objective: Evaluate the antidepressant potential of 8-(3-chlorophenyl)-1H-imidazo derivatives.
- Findings: The compound exhibited significant activity in reducing depressive behaviors in animal models compared to control groups.
- Cytotoxicity Assessment:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on structural similarity; exact formula for target compound inferred from IUPAC name.
Key Observations :
Morpholinoethyl vs. Aminoethyl Substituents: The target compound’s 2-morpholinoethyl group likely improves water solubility compared to the 2-[(3-chlorophenyl)amino]ethyl chain in ’s analog . Morpholine’s cyclic ether and tertiary amine enhance polarity, whereas the primary amine in may limit solubility. The morpholino group could reduce off-target interactions compared to primary amines, which often exhibit non-specific binding.
Aromatic and Heterocyclic Modifications: Compound 5 () incorporates a 6,7-dimethoxy-3,4-dihydroisoquinoline butyl chain, demonstrating that extended hydrophobic substituents enhance phosphodiesterase (PDE) inhibition and receptor binding . In contrast, the target’s 3-chlorophenyl group may prioritize selectivity for kinase targets over PDEs.
Triazolylmethyl vs. Morpholinoethyl: The triazole-containing compound in shows adenosine receptor antagonism, attributed to its rigid, planar triazole ring . The target’s morpholinoethyl group may favor interactions with kinases or G-protein-coupled receptors (GPCRs) due to its flexible, polar side chain.
Preparation Methods
Core Heterocyclic Framework Construction
The imidazo[2,1-f]purine-2,4-dione core forms the structural foundation of this compound. Two primary approaches dominate its synthesis:
Cyclocondensation of Aminopyrimidine Derivatives
Patent data reveals that imidazo-fused purine systems are frequently assembled via cyclocondensation reactions between 4,5-diaminopyrimidine intermediates and α-ketoesters or α-ketoacids. For example, heating 4,5-diamino-1-methyluracil with ethyl glyoxylate at 120°C in dimethylformamide (DMF) generates the bicyclic imidazo[2,1-f]purine-2,4-dione scaffold in 68–72% yield. This method benefits from commercially available starting materials but requires stringent temperature control to prevent decomposition.
Ring-Closing Metathesis (RCM) Strategies
Advanced synthetic protocols employ RCM for constructing the imidazo ring. A documented procedure involves treating N-propargyl-N'-vinylurea derivatives with Grubbs II catalyst, achieving ring closure at 40°C in dichloromethane. While this method offers superior regioselectivity (≥95% purity by HPLC), catalyst costs and sensitivity to oxygen limit its industrial scalability.
Table 1: Comparison of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 4,5-Diaminopyrimidine + ketoester | DMF, 120°C, 6 hr | 68–72 | 88–92 |
| Ring-Closing Metathesis | N-Propargyl-N'-vinylurea | Grubbs II, CH₂Cl₂, 40°C | 55–60 | ≥95 |
Purification and Characterization
Final purification employs orthogonal chromatography:
- Size-Exclusion Chromatography : Removes polymeric byproducts using Sephadex LH-20 in methanol
- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (30→70% over 25 min) achieves ≥99% purity.
Critical characterization data includes:
Process Optimization Considerations
Solvent Selection
Reaction yields show marked solvent dependence:
| Solvent | Dielectric Constant | C8 Coupling Yield (%) | Morpholinoethylation Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 68 |
| THF | 7.5 | 78 | 75 |
| Acetonitrile | 37.5 | 65 | 81 |
Temperature Profiling
Optimal temperature ranges were determined through differential scanning calorimetry (DSC):
- Cyclocondensation: 115–125°C (exothermic peak at 118°C)
- Suzuki Coupling: 75–85°C (no decomposition below 90°C)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
